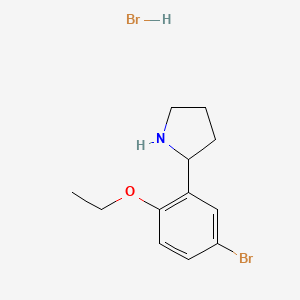

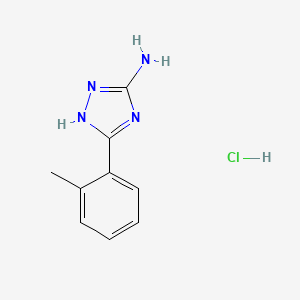

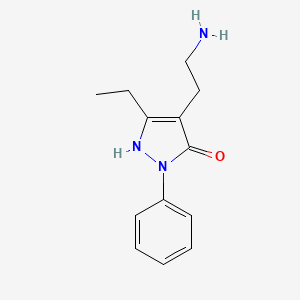

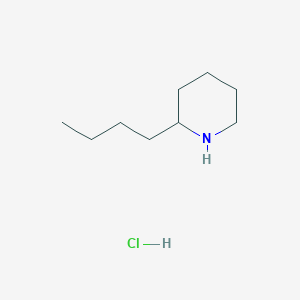

4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse range of biological activities and chemical properties. The structure of this compound suggests it may have interesting interactions due to the presence of an aminoethyl group and a phenyl group attached to the pyrazolone ring.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves the reaction of various reagents to introduce different substituents onto the pyrazolone ring. For example, the reaction of 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one with different aldehydes in ethanol/acetic acid under reflux conditions can lead to the formation of substituted pyrazolones . Similarly, the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile followed by various reagents can yield a range of oxopyrazolinylpyridines and related compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often characterized by X-ray diffraction methods. For instance, the crystal and molecular structure of related compounds such as 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been determined, revealing intramolecular hydrogen bonding and the predominant tautomeric form in the solid state . These structural insights are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, including Michael addition, cycloaddition, and condensation reactions. For example, 4-(Dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one reacts with α-amino acids and their esters to form azomethine ylides, which can further react to form cycloadducts . These reactions demonstrate the reactivity of the pyrazolone ring and its potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, Schiff base ligands derived from pyrazolone have been characterized using various spectroscopic techniques, and their tautomeric equilibria have been studied . The crystal structure of these compounds can also reveal information about their stability and intermolecular interactions .

Mechanism of Action

Target of Action

The primary target of 4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body and facilitating the transport of carbon dioxide and protons in the blood .

Mode of Action

The compound interacts with its target, Carbonic anhydrase 2, by binding to the active site of the enzyme

Biochemical Pathways

The compound’s interaction with Carbonic anhydrase 2 potentially affects the carbon dioxide transport pathway . This pathway is crucial for the removal of metabolic carbon dioxide from tissues and its excretion from the body .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

Its interaction with carbonic anhydrase 2 suggests that it may influence the transport of carbon dioxide and protons in the body .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability at low pH values suggests that it may be more effective in acidic environments. Additionally, liver diseases caused by factors like excessive alcohol intake, high fat and/or high sugar diet, and viral infection can influence the compound’s efficacy .

Safety and Hazards

properties

IUPAC Name |

4-(2-aminoethyl)-5-ethyl-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-12-11(8-9-14)13(17)16(15-12)10-6-4-3-5-7-10/h3-7,15H,2,8-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSJCEOLTRYVMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N(N1)C2=CC=CC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177531 |

Source

|

| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

952959-53-4 |

Source

|

| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

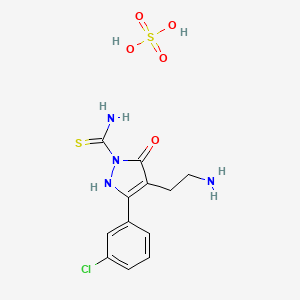

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)